molecular formula C16H17ClN2O3 B3008986 N-[(2-chlorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide CAS No. 2034316-49-7

N-[(2-chlorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide

Cat. No.: B3008986
CAS No.: 2034316-49-7
M. Wt: 320.77
InChI Key: AMGAVTPDSDAESX-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chlorophenyl group, a methoxyethoxy group, and a pyridine carboxamide moiety

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-21-8-9-22-15-10-12(6-7-18-15)16(20)19-11-13-4-2-3-5-14(13)17/h2-7,10H,8-9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGAVTPDSDAESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzyl chloride, is reacted with a suitable base such as sodium hydroxide to form the 2-chlorobenzyl anion.

    Nucleophilic Substitution: The

Biological Activity

N-[(2-chlorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H18ClN3O3
  • Molecular Weight : 319.77 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression, particularly those associated with the MDM2 pathway. Inhibition of MDM2 leads to the stabilization of p53, a crucial tumor suppressor protein, enhancing apoptosis in cancer cells .
  • Apoptotic Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines through mitochondrial pathways. It appears to disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death .
  • Anti-inflammatory Effects : Preliminary data suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Biological Activity Data

Biological Activity Effect Observed Reference
MDM2 InhibitionKi = 2.9 nM, significant growth inhibition in SJSA-1 cells
Apoptosis InductionIncreased caspase activation in treated cells
Anti-inflammatory ResponseReduced levels of TNF-alpha and IL-6 in vitro

Case Study 1: Cancer Cell Line Efficacy

In a study examining the effects of this compound on SJSA-1 cells, the compound demonstrated potent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics. The mechanism was linked to enhanced p53 activity and subsequent apoptosis.

Case Study 2: In Vivo Models

In vivo studies using murine models revealed that administration of the compound resulted in reduced tumor growth rates compared to control groups. Histological analysis showed increased apoptosis markers within tumor tissues, corroborating its potential as an antitumor agent .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy:

  • Formulation Studies : Various formulations have been tested to improve bioavailability and tissue penetration, including liposomal encapsulation and prodrug strategies .
  • Combination Therapies : The compound has been evaluated in combination with other chemotherapeutics to assess synergistic effects, particularly in resistant cancer cell lines .

Scientific Research Applications

Antisecretory Activity

Research has indicated that certain pyridine derivatives exhibit antisecretory activity, which is crucial for treating conditions like peptic ulcers and gastric hypersecretion. Specifically, compounds similar to N-[(2-chlorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide have been studied for their ability to inhibit gastric acid secretion. In a study involving various derivatives, it was noted that while some compounds were inactive, others demonstrated significant antisecretory effects, highlighting the importance of substituents on the aromatic ring in modulating activity .

Anticancer Activity

Pyridine derivatives have shown promise in anticancer drug discovery. For instance, various substituted pyridine compounds have been evaluated for their cytotoxic effects against different cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). The IC50 values of these compounds indicate their potency, with some showing effective inhibition at micromolar concentrations . The specific structure of this compound may contribute to its anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of pyridine carboxamides:

StudyCompoundActivityFindings
N-[(2-chlorophenyl)methyl]-pyridine derivativesAntisecretorySome derivatives exhibited significant inhibition of gastric acid secretion.
Various substituted pyridinesAnticancerIC50 values ranged from 0.12 to 10.38 µM against different cancer cell lines.
Pyridine carboxamidesEnzyme inhibitionSelective inhibition of carbonic anhydrases was observed, indicating potential for respiratory diseases.

Q & A

Q. What experimental protocols are recommended for synthesizing N-[(2-chlorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide with high purity?

Methodological Answer:

  • Stepwise Synthesis : Follow a multi-step protocol involving nucleophilic substitution and amide coupling. For example, use dichloromethane as a solvent with NaOH to facilitate intermediate formation, followed by purification via column chromatography (≥98% HPLC purity) .
  • Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of 2-chlorobenzyl chloride) to minimize byproducts .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Mitigation : Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention if irritation persists .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture, to prevent decomposition .

Q. How can researchers verify the structural identity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis : Combine 1H^1H-NMR (300 MHz, CDCl3_3 ) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For example, expect aromatic proton signals at δ 7.52 ppm for the pyridine ring and δ 3.65 ppm for methoxyethoxy sidechains .
  • Crystallographic Validation : Use single-crystal X-ray diffraction with SHELX-97 for refinement, ensuring R-factor values < 0.05 .

Advanced Research Questions

Q. How can structural data contradictions (e.g., bond length anomalies) be resolved during crystallographic refinement?

Methodological Answer:

  • Software Tools : Employ ORTEP-3 for graphical visualization of thermal ellipsoids and SHELXL for iterative refinement. Adjust weighting schemes to minimize discrepancies between observed and calculated structure factors .
  • Validation Metrics : Cross-check against the Cambridge Structural Database (CSD) to identify atypical bond lengths or angles .

Q. What strategies address regioselectivity challenges in modifying the pyridine ring’s methoxyethoxy substituent?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the pyridine nitrogen with a tert-butoxycarbonyl (Boc) group to direct electrophilic substitution to the desired position .
  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. How can researchers investigate this compound’s selectivity for specific biological targets (e.g., bromodomains)?

Methodological Answer:

  • Binding Assays : Perform fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for BD1 vs. BD2 bromodomains. For example, prioritize Asp144/His437 and Ile146/Val439 residues in BRD4 for mutagenesis studies .
  • Structural Biology : Co-crystallize the compound with target proteins and analyze binding modes using PHENIX for model building .

Q. What methodologies are recommended for assessing unknown ecological toxicity profiles?

Methodological Answer:

  • In Silico Prediction : Use QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity. Cross-validate with Daphnia magna bioassays at varying concentrations (e.g., 0.1–10 mg/L) .
  • Metabolite Tracking : Employ LC-MS/MS to identify degradation products in simulated environmental conditions (pH 4–9, UV exposure) .

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